Welcome to the BenchChem Online Store!
molecular formula C11H9ClN2 B8332630 2-Chloro-3-cyclopropyl-[1,8]naphthyridine

2-Chloro-3-cyclopropyl-[1,8]naphthyridine

Cat. No. B8332630
M. Wt: 204.65 g/mol
InChI Key: FECVBGPXYHZWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07056909B2

Procedure details

A mixture of naphthyridine 2-4 (14 g, 77 mmol) and 100 mL POCl3 and 0.1 mL DMF was refluxed at 120° C. for 3 hr and concentrated. The residue was treated with 300 mL ice-water and solid K2CO3 until pH=9. The mixture was extracted three times with ethyl acetate, washed with brine and dried over MgSO4. After solvent removal, the desired compound 2-5 was obtained as a yellowish solid.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[C:5](O)=[N:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][N:8]=3)[CH2:3][CH2:2]1.O=P(Cl)(Cl)[Cl:17]>CN(C=O)C>[Cl:17][C:5]1[C:4]([CH:1]2[CH2:3][CH2:2]2)=[CH:13][C:12]2[C:7](=[N:8][CH:9]=[CH:10][CH:11]=2)[N:6]=1

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
C1(CC1)C=1C(=NC2=NC=CC=C2C1)O
Name
Quantity
100 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
0.1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was treated with 300 mL ice-water and solid K2CO3 until pH=9
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After solvent removal

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=NC=CC=C2C=C1C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.